molecular formula C7H9Cl2NO B1590798 2-(Chloromethyl)-4-methoxypyridine hydrochloride CAS No. 62734-08-1

2-(Chloromethyl)-4-methoxypyridine hydrochloride

Cat. No. B1590798
CAS RN: 62734-08-1
M. Wt: 194.06 g/mol
InChI Key: PBDFBZPTRXMFBL-UHFFFAOYSA-N
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Patent
US04154838

Procedure details

Thionyl chloride (23 cc) was added over 25 minutes to a stirred solution of 2-hydroxymethyl-4-methoxypyridine (8.935 g) in chloroform at room temperature, and the mixture was stirred for a further 2 hours and was evaporated to dryness and the residue was triturated with ether and recrystallised from 0.9 N ethanolic hydrogen chloride/ether (7:5) to give 2-chloromethyl-4-methoxypyridine hydrochloride m.p. 142° (decomp).(12.1 g).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
8.935 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][N:8]=1>C(Cl)(Cl)Cl>[ClH:3].[Cl:3][CH2:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
8.935 g
Type
reactant
Smiles
OCC1=NC=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
CUSTOM
Type
CUSTOM
Details
recrystallised from 0.9 N ethanolic hydrogen chloride/ether (7:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.ClCC1=NC=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.